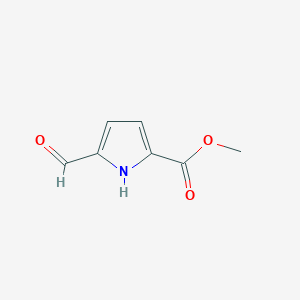

methyl 5-formyl-1H-pyrrole-2-carboxylate

Overview

Description

Methyl 5-formyl-1H-pyrrole-2-carboxylate (CAS: 1197-13-3) is a heteroaromatic compound featuring a pyrrole ring substituted with a formyl (-CHO) group at the 5-position and a methyl ester (-COOCH₃) at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, ligands, and heterocyclic derivatives. Its synthesis typically involves formylation of methyl pyrrole-2-carboxylate under controlled conditions, yielding a 5:2 ratio of the 5-formyl isomer (31a) to the 4-formyl isomer (31b) . The electron-withdrawing formyl group enhances reactivity at the α-position, making it a key substrate for further functionalization, such as oxime formation (e.g., methyl 5-((hydroxyimino)methyl)-1H-pyrrole-2-carboxylate) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-formyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with amines or sulfonamines in the presence of water and a catalytic amount of iron (III) chloride . Another method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-formyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in electrophilic substitution reactions, where the hydrogen atoms on the pyrrole ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Methyl 5-carboxy-1H-pyrrole-2-carboxylate.

Reduction: Methyl 5-hydroxymethyl-1H-pyrrole-2-carboxylate.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 5-formyl-1H-pyrrole-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of methyl 5-formyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets and pathways. The formyl group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce biologically active compounds. The pyrrole ring’s aromatic nature allows it to participate in π-π stacking interactions with other aromatic systems, influencing its binding affinity to target molecules .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural differences and similarities between methyl 5-formyl-1H-pyrrole-2-carboxylate and analogous pyrrole derivatives:

| Compound Name | Substituents (Positions) | Molecular Formula | Key Functional Groups | Electron Effects |

|---|---|---|---|---|

| This compound | 5-CHO, 2-COOCH₃ | C₇H₇NO₃ | Formyl, ester | Electron-withdrawing (CHO) |

| Ethyl 5-methyl-1H-pyrrole-2-carboxylate | 5-CH₃, 2-COOCH₂CH₃ | C₈H₁₁NO₂ | Methyl, ester | Electron-donating (CH₃) |

| Ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate | 5-CHO, 3-CH₃, 2-COOCH₂CH₃ | C₉H₁₁NO₃ | Formyl, methyl, ester | Steric hindrance (CH₃) + CHO |

| Methyl 5-phenyl-1H-pyrrole-2-carboxylate | 5-C₆H₅, 2-COOCH₃ | C₁₂H₁₁NO₂ | Phenyl, ester | π-π interactions (C₆H₅) |

| Ethyl 4-formyl-1H-pyrrole-2-carboxylate | 4-CHO, 2-COOCH₂CH₃ | C₈H₉NO₃ | Formyl, ester | Regiochemical isomerism |

Key Observations :

- Electronic Effects : The formyl group in this compound increases electrophilicity at the pyrrole ring, contrasting with electron-donating groups like methyl (e.g., ethyl 5-methyl-1H-pyrrole-2-carboxylate) .

- Regiochemical isomerism (4-formyl vs. 5-formyl) alters hydrogen-bonding patterns and crystal packing .

Physical and Crystallographic Properties

- Solubility: The formyl group in this compound enhances polarity, reducing solubility in non-polar solvents compared to methyl- or phenyl-substituted analogues .

- Crystal Packing : Methyl 5-formyl derivatives form N–H⋯O hydrogen-bonded dimers (R₂²(10) motifs), similar to ethyl 5-methyl-1H-pyrrole-2-carboxylate . In contrast, phenyl-substituted derivatives exhibit π-π stacking interactions .

Biological Activity

Methyl 5-formyl-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of CHNO and a molecular weight of 167.16 g/mol. Its structure contains a pyrrole ring with a formyl group at the 5-position and a carboxylate ester at the 2-position. This unique configuration is essential for its biological activity.

The exact mechanism of action of this compound remains largely unexplored. However, it is hypothesized that it may interact with biological targets through various mechanisms, including:

- Covalent Bond Formation : Potential interaction with nucleophilic sites on proteins.

- Non-Covalent Interactions : Involvement of hydrogen bonding, electrostatic interactions, or van der Waals forces.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating potential as a natural antimicrobial agent .

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against cell lines such as A-549 (lung cancer) and MDA-MB-468 (breast cancer). In vitro studies reported an IC50 value ranging from 0.065 to 9.4 µmol/L, indicating promising antitumor efficacy . The compound’s ability to inhibit fibroblast growth factor receptor (FGFR) and platelet-derived growth factor receptor (PDGFR) tyrosine kinases suggests it may play a role in cancer cell proliferation inhibition .

Research Findings and Case Studies

Several studies have provided insights into the biological activities of this compound:

Synthesis and Applications

The synthesis of this compound typically involves the condensation of pyrrole derivatives with formylating agents under acid catalysis. Its applications extend beyond biological research, as it serves as an intermediate in synthesizing more complex organic compounds and dyes .

Q & A

Q. What are the common synthetic routes for methyl 5-formyl-1H-pyrrole-2-carboxylate, and how do their yields and reaction conditions compare?

Basic Research Question

The synthesis typically involves functionalization of pyrrole precursors. Key methods include:

- Paal-Knorr Condensation : Used for constructing pyrrole rings from diketones and amines. For example, asymmetric dione equivalents enable regioselective formylation .

- Direct Formylation : Pyrrole-2-carboxaldehyde derivatives are oxidized or formylated using Vilsmeier-Haack conditions to introduce the aldehyde group .

- Esterification : Methyl ester groups are introduced via reaction of carboxylic acid intermediates with methanol under acidic or coupling conditions .

Methodological Considerations :

- Yields vary (e.g., 60–85%) depending on substituent steric effects and catalyst choice.

- Optimized conditions (e.g., anhydrous solvents, controlled temperatures) minimize side reactions like over-oxidation .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

Advanced Research Question

Single-crystal X-ray diffraction reveals:

- Planarity : The pyrrole ring and substituents are nearly planar (r.m.s. deviation ~0.038 Å), favoring π-π stacking .

- Hydrogen Bonding : N–H⋯O and C–H⋯O interactions between the formyl, ester, and NH groups consolidate the crystal lattice .

Basic Research Question

- NMR :

- IR : Strong stretches at ~1700 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (formyl C=O) .

- Mass Spectrometry : Molecular ion peak [M⁺] at m/z 167.16 (C₈H₉NO₃) .

Q. How does the formyl group influence the compound’s reactivity in nucleophilic addition or coordination chemistry?

Advanced Research Question

- Nucleophilic Addition : The formyl group undergoes condensation with amines (e.g., Schiff base formation) or hydrazines, enabling synthesis of heterocyclic derivatives .

- Coordination Chemistry : Acts as a bidentate ligand via the formyl oxygen and pyrrole nitrogen, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺) .

Example : Reaction with phenylhydrazine yields hydrazone derivatives, confirmed by UV-Vis and cyclic voltammetry .

Q. What computational methods (e.g., DFT) have been applied to study its electronic structure or reactivity?

Advanced Research Question

- DFT Studies : Optimized geometries and HOMO-LUMO gaps (~4.5 eV) correlate with experimental crystallographic data. Calculations predict nucleophilic attack sites at the formyl carbon .

- Molecular Electrostatic Potential (MEP) : Highlights electron-deficient regions at the formyl group, guiding reactivity predictions .

Q. Are there known biological activities or applications of this compound in pharmaceutical intermediates?

Basic Research Question

While direct data is limited, structurally related pyrrole-2-carboxylates show:

- Antimicrobial Activity : Analogues with electron-withdrawing substituents inhibit bacterial growth .

- Maillard Reaction Products : Derivatives like 5-(hydroxymethyl)pyrrole-2-carboxaldehyde are identified in glycation pathways .

Q. How do substituent variations (e.g., methyl vs. phenyl) impact physicochemical properties?

Advanced Research Question

Comparative studies (e.g., methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate vs. phenyl-substituted analogues ):

- Solubility : Methyl groups enhance hydrophobicity (logP ~1.2) vs. phenyl derivatives (logP ~2.5).

- Thermal Stability : Methyl-substituted compounds exhibit higher melting points (~100°C) due to tighter crystal packing .

Q. What challenges arise in scaling up synthesis for academic research, and how are they addressed?

Methodological Focus

Properties

IUPAC Name |

methyl 5-formyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-7(10)6-3-2-5(4-9)8-6/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCYHYGREGWAAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70923070 | |

| Record name | Methyl 5-formyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197-13-3 | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 5-formyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1197-13-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 5-formyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-formyl-1H-pyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.